N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide is an organic compound that features a dimethylamino group attached to a phenethyl group, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide typically involves the following steps:
Formation of 4-(dimethylamino)phenethylamine: This can be achieved by the reduction of 4-(dimethylamino)phenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Acylation Reaction: The resulting 4-(dimethylamino)phenethylamine is then reacted with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-(dimethylamino)phenethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of fluorine.
N-(4-(dimethylamino)phenethyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-20(2)16-9-3-13(4-10-16)11-12-19-17(21)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJPGYIGHJUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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